Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate
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Overview
Description
Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group, an oxo group, and an oxazaphospholidine ring. Its chemical formula is C7H15Cl2N2O2P, and it is often used in research due to its reactivity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate typically involves the reaction of bis(2-chloroethyl)amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, preventing its replication and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another compound with a similar structure and mechanism of action, used as a chemotherapeutic agent.
Chlorambucil: Known for its use in cancer treatment, it also forms DNA cross-links.
Ifosfamide: Similar in structure and used in chemotherapy.
Uniqueness
Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate is unique due to its specific oxazaphospholidine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
CAS No. |
7521-84-8 |
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Molecular Formula |
C9H17Cl2N2O4P |
Molecular Weight |
319.12 g/mol |
IUPAC Name |
ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphospholidine-4-carboxylate |
InChI |
InChI=1S/C9H17Cl2N2O4P/c1-2-16-9(14)8-7-17-18(15,12-8)13(5-3-10)6-4-11/h8H,2-7H2,1H3,(H,12,15) |
InChI Key |
LCSKFSHPFAAHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COP(=O)(N1)N(CCCl)CCCl |
Origin of Product |
United States |
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